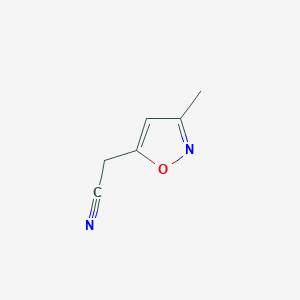

2-(3-Methylisoxazol-5-yl)acetonitrile

Description

BenchChem offers high-quality 2-(3-Methylisoxazol-5-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylisoxazol-5-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWQNSRWYPPKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Chemist's Guide to 2-(3-Methylisoxazol-5-yl)acetonitrile: A Comparative Analysis of Core Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methylisoxazol-5-yl)acetonitrile is a pivotal building block in medicinal chemistry, serving as a versatile precursor for a multitude of pharmaceutical agents. Its structural motif, featuring a substituted isoxazole ring linked to a reactive cyanomethyl group, offers numerous avenues for molecular elaboration. This in-depth technical guide provides a comprehensive analysis of the primary synthetic pathways to this key intermediate. We will dissect three core strategies: the classic nucleophilic substitution route, a convergent cycloaddition approach for de novo ring construction, and a Sandmeyer-type transformation from a readily available amino-isoxazole. This guide emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights to inform route selection based on scalability, reagent availability, and overall efficiency. Detailed, step-by-step protocols for key transformations are provided, alongside a comparative analysis to facilitate strategic decision-making in a drug development context.

Introduction

The isoxazole moiety is a privileged scaffold in drug discovery, present in a range of approved therapeutics. The specific isomer, 2-(3-Methylisoxazol-5-yl)acetonitrile, provides a strategically important arrangement of functional groups. The nitrile can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or serve as a precursor for various nitrogen-containing heterocycles. The isoxazole ring itself is relatively stable and can engage in various intermolecular interactions within a biological target. Consequently, robust and scalable access to this intermediate is of paramount importance. This guide will explore the most scientifically sound and industrially relevant methods for its preparation.

I. Pathway 1: Nucleophilic Substitution - A Two-Step Linear Approach

This is arguably the most direct and frequently employed route, proceeding via a two-step sequence: halogenation of a hydroxymethyl precursor followed by cyanation.

A. Mechanistic Rationale & Strategy

The underlying principle of this pathway is the conversion of a primary alcohol, 3-methyl-5-(hydroxymethyl)isoxazole, into a good leaving group (a halide) to facilitate a subsequent SN2 reaction with a cyanide nucleophile. The benzylic-like position of the methyl group on the isoxazole ring renders it susceptible to nucleophilic attack once activated.

B. Step 1: Synthesis of 3-Methyl-5-(chloromethyl)isoxazole

The conversion of the alcohol to the chloride is a critical step. Thionyl chloride (SOCl₂) is a common and cost-effective reagent for this transformation.[1] The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (SNi) mechanism, often with the assistance of a base like pyridine, to yield the desired alkyl chloride.

Experimental Protocol: Chlorination of 3-Methyl-5-(hydroxymethyl)isoxazole [1]

-

Materials:

-

3-Methyl-5-(hydroxymethyl)isoxazole

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of 3-methyl-5-(hydroxymethyl)isoxazole in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a catalytic amount of pyridine.

-

Slowly add thionyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by pouring it into ice-cold water.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude 3-methyl-5-(chloromethyl)isoxazole, which can be used in the next step without further purification or purified by distillation.

-

C. Step 2: Cyanation of 3-Methyl-5-(chloromethyl)isoxazole

The final step in this sequence is the displacement of the chloride with a cyanide salt, such as sodium or potassium cyanide.[2] This is a classic SN2 reaction, where the cyanide anion acts as the nucleophile. The choice of a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the cyanide salt, leaving the cyanide anion "naked" and highly nucleophilic, thus accelerating the reaction.[3]

Experimental Protocol: Synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile [3]

-

Materials:

-

3-Methyl-5-(chloromethyl)isoxazole

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 3-methyl-5-(chloromethyl)isoxazole (1.0 eq) in DMF, add sodium cyanide (1.1 eq).

-

The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched by pouring it into water.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-(3-Methylisoxazol-5-yl)acetonitrile.

-

}

Diagram 1: Nucleophilic Substitution Pathway.

II. Pathway 2: Isoxazole Ring Formation - A Convergent Approach

This strategy builds the isoxazole ring from acyclic precursors, with the cyanomethyl functionality already incorporated into one of the starting materials. The key transformation is the reaction of a β-ketonitrile with hydroxylamine.[3]

A. Mechanistic Rationale & Strategy

The reaction between a 1,3-dicarbonyl compound (or its equivalent, in this case, a β-ketonitrile) and hydroxylamine is a classic method for isoxazole synthesis.[4] The mechanism involves the initial formation of an oxime with one of the carbonyl groups (or the ketone in the β-ketonitrile). This is followed by an intramolecular cyclization where the hydroxyl group of the oxime attacks the nitrile carbon, and subsequent dehydration to form the aromatic isoxazole ring.[5]

B. Synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile from Acetoacetonitrile

This one-pot reaction provides a convergent and often high-yielding route to the target molecule. Acetoacetonitrile (3-oxobutanenitrile) contains the requisite carbon skeleton that, upon reaction with hydroxylamine, directly forms the 3-methylisoxazole ring with the acetonitrile group at the 5-position.

Experimental Protocol: Cyclocondensation of Acetoacetonitrile and Hydroxylamine [3]

-

Materials:

-

Acetoacetonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or Pyridine (as a base)

-

Ethanol or Acetic acid

-

-

Procedure:

-

Acetoacetonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid.

-

To this solution, add hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate or pyridine (1.1 eq).

-

The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product is purified by column chromatography to yield 2-(3-Methylisoxazol-5-yl)acetonitrile.

-

}

Diagram 2: Isoxazole Ring Formation Pathway.

III. Pathway 3: Sandmeyer-Type Reaction - Functional Group Interconversion

This pathway utilizes a common and inexpensive precursor, 3-amino-5-methylisoxazole, and converts the amino group into the desired nitrile functionality via a Sandmeyer-type reaction.[3]

A. Mechanistic Rationale & Strategy

The Sandmeyer reaction is a well-established method for the conversion of aromatic amines to various other functional groups.[6] The process involves two key steps: diazotization of the primary amine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt, followed by the displacement of the diazonium group with a nucleophile, in this case, cyanide, which is typically catalyzed by a copper(I) salt.[7]

B. Synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile from 3-Amino-5-methylisoxazole

While potentially lower yielding than the other methods, this route can be advantageous if 3-amino-5-methylisoxazole is a readily available starting material.

Experimental Protocol: Diazotization and Cyanation of 3-Amino-5-methylisoxazole [3]

-

Materials:

-

3-Amino-5-methylisoxazole

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

-

Procedure:

-

A solution of 3-amino-5-methylisoxazole (1.0 eq) in an aqueous solution of hydrochloric acid is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled.

-

The cold diazonium salt solution is then added portion-wise to the copper cyanide solution.

-

The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

-

After cooling, the reaction mixture is extracted with an organic solvent.

-

The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield 2-(3-Methylisoxazol-5-yl)acetonitrile.

-

}

Diagram 3: Sandmeyer-Type Reaction Pathway.

IV. Comparative Analysis of Synthetic Pathways

The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the desired purity of the final product.

| Feature | Pathway 1: Nucleophilic Substitution | Pathway 2: Isoxazole Ring Formation | Pathway 3: Sandmeyer Reaction |

| Starting Materials | 3-Methyl-5-(hydroxymethyl)isoxazole | Acetoacetonitrile, Hydroxylamine | 3-Amino-5-methylisoxazole |

| Key Transformation | SN2 Cyanation | Cyclocondensation | Diazotization, Cu-catalyzed cyanation |

| Number of Steps | 2 (from the alcohol) | 1 | 1 (one-pot) |

| Potential Yield | High | Good to High | Moderate to Good |

| Scalability | Good | Good | Moderate (care needed with diazonium salts) |

| Reagent Toxicity | High (cyanide salts) | Low to moderate | Moderate (diazonium salts can be explosive) |

| Key Advantages | Potentially high-yielding and straightforward. | Convergent, potentially high atom economy. | Starts from a common and inexpensive precursor. |

| Key Disadvantages | Precursor may require synthesis. Use of highly toxic cyanide. | Potential for side reactions or low regioselectivity. | Diazonium intermediates can be unstable. Copper waste. |

Conclusion

The synthesis of 2-(3-Methylisoxazol-5-yl)acetonitrile can be effectively achieved through several distinct pathways. The nucleophilic substitution route offers a reliable and high-yielding, albeit linear, approach that is well-suited for large-scale production, provided the halogenated intermediate is accessible. The isoxazole ring formation from acetoacetonitrile presents a highly convergent and atom-economical alternative, which can be particularly attractive if the β-ketonitrile is readily available or can be synthesized efficiently. Finally, the Sandmeyer-type reaction , while potentially less efficient in terms of yield, provides a viable option when starting from the common precursor, 3-amino-5-methylisoxazole. A thorough evaluation of the factors outlined in the comparative analysis will enable the synthetic chemist to select the most appropriate route for their specific needs, balancing considerations of yield, cost, safety, and scalability.

References

- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P

- CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google P

-

Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - NIH. (URL: [Link])

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC - NIH. (URL: [Link])

-

Construction of Isoxazole ring: An Overview. (URL: [Link])

-

Isoxazole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - MDPI. (URL: [Link])

-

(PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - ResearchGate. (URL: [Link])

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. (URL: [Link])

-

A new mechanism for internal nucleophilic substitution reactions - RSC Publishing. (URL: [Link])

-

synthesis of isoxazoles - YouTube. (URL: [Link])

-

Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles - RSC Publishing. (URL: [Link])

-

chloroacetonitrile - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis, DFT Study, and Antitumor Activity of Some New Heterocyclic Compounds Incorporating Isoxazole Moiety - Sci-Hub. (URL: [Link])

-

(PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media - ResearchGate. (URL: [Link])

-

Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (URL: [Link])

-

Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI. (URL: [Link])

- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)

-

Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (URL: [Link])

-

Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed. (URL: [Link])

-

5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition - NIH. (URL: [Link])

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Whitepaper: A Practical Guide to the ¹H NMR Spectroscopic Analysis of 2-(3-Methylisoxazol-5-yl)acetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthetic molecules in drug discovery and development. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile, a key heterocyclic building block. Moving beyond a simple data report, this document explains the causal relationships between the molecule's electronic structure and its spectral features. It details a robust experimental protocol, offers field-proven insights into spectral interpretation, and establishes a self-validating framework for confirming the compound's identity and purity. This guide is intended for researchers who require a practical and theoretically grounded understanding of NMR analysis for this specific class of compounds.

Introduction: The Structural Significance of 2-(3-Methylisoxazol-5-yl)acetonitrile

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its utility stems from its ability to act as a bioisostere for other functional groups and its role in defining the three-dimensional conformation of a molecule to optimize target binding. 2-(3-Methylisoxazol-5-yl)acetonitrile serves as a crucial intermediate for introducing this valuable pharmacophore.

Given its importance, unambiguous structural verification is paramount. ¹H NMR spectroscopy provides the most direct and information-rich method for confirming the identity, substitution pattern, and purity of this molecule. This guide will deconstruct its ¹H NMR spectrum, correlating each signal to the specific protons within the molecule and explaining the underlying principles that govern their chemical shifts and multiplicities.

Molecular Structure and Predicted ¹H NMR Profile

The foundational step in any NMR analysis is to examine the molecule's structure and identify all unique proton environments.

Figure 1: Chemical Structure and Proton Assignments

Caption: Structure of 2-(3-Methylisoxazol-5-yl)acetonitrile with the three chemically non-equivalent proton environments labeled (Hₐ, Hₑ, and Hₐ).

The structure contains three distinct sets of protons:

-

Hₐ: The three protons of the methyl group (-CH₃) at position C3 of the isoxazole ring.

-

Hₑ: The single proton at position C4 of the isoxazole ring.

-

Hₐ: The two protons of the methylene group (-CH₂) of the acetonitrile substituent at position C5.

Based on this structure, we can predict the key features of the ¹H NMR spectrum: three distinct signals, each with a specific chemical shift, integration value, and multiplicity.

In-Depth Spectral Analysis: From Theory to Interpretation

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups or structural features that reduce electron density around a proton will "deshield" it, causing its signal to appear at a higher chemical shift (further downfield).

The Isoxazole Ring Proton (Hₑ)

-

Predicted Chemical Shift (δ): ~6.3 ppm

-

Causality: Protons attached to heteroaromatic rings like isoxazole are significantly deshielded due to the ring's anisotropic magnetic field and the electronegativity of the nitrogen and oxygen atoms. The H-4 proton in 3,5-disubstituted isoxazoles is a well-characterized signal and its chemical shift provides a "fingerprint" for this substitution pattern[1]. For the parent isoxazole ring, the H4 proton appears around 6.385 ppm[2]. The substituents at C3 and C5 will modulate this value slightly, but it is expected to remain in this characteristic region.

-

-

Predicted Multiplicity: Singlet (s)

-

Causality: Spin-spin coupling, which splits a signal into multiple peaks, only occurs between non-equivalent protons on adjacent carbons (typically within three bonds). As Hₑ has no neighboring protons, its signal will not be split and will appear as a sharp singlet.

-

-

Predicted Integration: 1H

-

Causality: The integrated area under the signal is directly proportional to the number of protons it represents. This signal corresponds to a single proton.

-

The Methylene Protons (Hₐ)

-

Predicted Chemical Shift (δ): ~3.9 ppm

-

Causality: These protons experience strong deshielding from two sources. First, the adjacent nitrile group (-C≡N) is powerfully electron-withdrawing through induction. A typical chemical shift for protons alpha to a nitrile is in the range of δ 2.5–3.0 ppm[3]. Second, the methylene group is attached to the C5 position of the isoxazole ring, which also exerts a deshielding effect. The cumulative effect of these two groups shifts the signal significantly downfield.

-

-

Predicted Multiplicity: Singlet (s)

-

Causality: Similar to Hₑ, the methylene protons have no adjacent, non-equivalent protons to couple with. Therefore, they will appear as a singlet.

-

-

Predicted Integration: 2H

-

Causality: This signal represents the two equivalent protons of the methylene group.

-

The Methyl Protons (Hₐ)

-

Predicted Chemical Shift (δ): ~2.4 ppm

-

Causality: The methyl group is attached to the C3 position of the isoxazole ring. While less deshielded than protons directly on the ring, its proximity to the heteroaromatic system shifts it downfield from a typical alkane methyl group (which appears around δ 0.9 ppm). This region is characteristic of methyl groups attached to sp²-hybridized carbons in a heteroaromatic system.

-

-

Predicted Multiplicity: Singlet (s)

-

Causality: These protons are not adjacent to any other protons and thus will appear as a singlet.

-

-

Predicted Integration: 3H

-

Causality: The signal corresponds to the three equivalent protons of the methyl group.

-

Data Presentation: Summary of Predicted ¹H NMR Parameters

Summarizing the predicted data in a tabular format allows for rapid comparison with experimental results, forming a core part of a self-validating analytical system.

| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Relative Integration | Justification for Chemical Shift |

| Hₑ | ~6.3 | Singlet (s) | 1H | Proton on a heteroaromatic isoxazole ring[1][2]. |

| Hₐ | ~3.9 | Singlet (s) | 2H | Methylene group deshielded by adjacent nitrile and isoxazole ring[3]. |

| Hₐ | ~2.4 | Singlet (s) | 3H | Methyl group attached to the sp² carbon of the isoxazole ring. |

Experimental Protocol: A Self-Validating Workflow

Adherence to a standardized protocol is essential for obtaining reproducible and trustworthy data. The following workflow is recommended for the analysis of 2-(3-Methylisoxazol-5-yl)acetonitrile.

Workflow Diagram

Caption: Standardized workflow for ¹H NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5–10 mg of 2-(3-Methylisoxazol-5-yl)acetonitrile.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a good first choice as it is relatively non-polar and dissolves a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as δ 0.00 ppm for referencing the spectrum[4].

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Standard acquisition parameters should be used, including a sufficient relaxation delay (e.g., 1-2 seconds) and an appropriate number of scans (typically 8 or 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure the flat baseline required for accurate integration.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals and normalize the values to the signal corresponding to the single proton, Hₑ. The integrations for Hₐ, Hₑ, and Hₐ should yield a ratio of approximately 3:1:2.

-

Compare the experimental chemical shifts, multiplicities, and integrations with the predicted values in the summary table to confirm the structure.

-

The Impact of Solvent Choice

The choice of deuterated solvent can influence the chemical shifts of protons, a phenomenon known as the solvent effect[5][6]. While CDCl₃ is standard, using a more polar, hydrogen-bond-accepting solvent like DMSO-d₆ can cause notable changes in the spectrum. Protons on or near polarizable parts of a molecule are most affected. For 2-(3-Methylisoxazol-5-yl)acetonitrile, one might expect the methylene protons (Hₐ) to be most sensitive to a change from CDCl₃ to DMSO-d₆, likely shifting slightly downfield. Reporting the solvent used is a critical and mandatory component of data reporting.[7]

Conclusion

The ¹H NMR spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile is highly diagnostic, presenting three distinct singlets in a predictable 3:1:2 integration ratio. The characteristic chemical shift of the isoxazole H-4 proton around δ 6.3 ppm, combined with the downfield signals for the methyl and methylene groups, provides unambiguous confirmation of the 3,5-disubstituted isoxazole core and the presence of the acetonitrile moiety. By following the structured analytical approach and experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

-

Qiu, D., et al. (2023). Supporting Information for: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Available at: [Link]

-

ResearchGate. (2018). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 74. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Isoxazole. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Basrah. Available at: [Link]

-

Royal Society of Chemistry. (2014). Supporting Information: Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Wasylishen, R., et al. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(5), 833-841. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.

-

ResearchGate. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Journal of Heterocyclic Chemistry, 40, 1097. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

ResearchGate. (2025). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

ACS Publications. (1983). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 60(2), 147. Available at: [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. Available at: [Link]

-

International Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. Available at: [Link]

-

Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13, 129–153. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... Retrieved January 24, 2026, from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). (Methylsulfonyl)acetonitrile. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate (I). Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(3-Methylisoxazol-5-yl)acetonitrile

Introduction

2-(3-Methylisoxazol-5-yl)acetonitrile is a key heterocyclic building block in contemporary drug discovery and development. Its structural motif, featuring a substituted isoxazole ring linked to an acetonitrile group, is present in a variety of pharmacologically active compounds. A thorough understanding of its molecular structure is paramount for the rational design of new chemical entities and for ensuring the quality and purity of synthesized intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1][2][3] This guide provides a comprehensive technical overview of the ¹³C NMR analysis of 2-(3-Methylisoxazol-5-yl)acetonitrile, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing the ¹³C NMR spectrum of this molecule, provide a detailed, field-proven experimental protocol for data acquisition, and present a thorough analysis and assignment of the predicted ¹³C chemical shifts.

Molecular Structure and Carbon Environments

A robust ¹³C NMR analysis begins with a clear understanding of the molecule's structure and the electronic environment of each carbon atom. The structure of 2-(3-Methylisoxazol-5-yl)acetonitrile contains six unique carbon atoms.

Figure 1: Molecular structure of 2-(3-Methylisoxazol-5-yl)acetonitrile with carbon atom numbering for NMR assignment.

Predicted ¹³C NMR Spectral Analysis

Due to the absence of a publicly available experimental ¹³C NMR spectrum for 2-(3-Methylisoxazol-5-yl)acetonitrile, the following analysis is based on established principles of NMR spectroscopy, including chemical shift theory and empirical data from analogous structures.[4][5][6] The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(3-Methylisoxazol-5-yl)acetonitrile

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3' | sp² | 160 - 170 | This carbon is part of the isoxazole ring and is bonded to a nitrogen atom and a methyl group. Its chemical shift is expected to be significantly downfield due to the influence of the electronegative nitrogen and the sp² hybridization. |

| C4' | sp² | 100 - 110 | The C4' carbon is an sp² hybridized carbon in the isoxazole ring, bonded to a hydrogen atom. Its chemical shift is anticipated to be in the typical range for aromatic/heteroaromatic CH carbons. |

| C5' | sp² | 170 - 180 | This carbon is also part of the isoxazole ring and is bonded to the ring oxygen and the acetonitrile side chain. The deshielding effect of the adjacent oxygen atom and its position in the heteroaromatic ring will result in a significant downfield shift. |

| CH₃ | sp³ | 10 - 20 | The methyl carbon is an sp³ hybridized carbon. Its chemical shift is expected in the typical aliphatic region. |

| CH₂ | sp³ | 20 - 30 | This methylene carbon is sp³ hybridized and is situated between the isoxazole ring and the cyano group. Its chemical shift will be influenced by both moieties. |

| CN | sp | 115 - 125 | The nitrile carbon is sp hybridized and typically appears in this characteristic region of the ¹³C NMR spectrum.[7][8] |

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy of the obtained data.

1. Sample Preparation

-

Analyte: 2-(3-Methylisoxazol-5-yl)acetonitrile (15-20 mg)

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL). The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[9] CDCl₃ is a common choice for many organic molecules.

-

Reference Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).[1]

-

Procedure:

-

Accurately weigh the analyte and transfer it to a clean, dry NMR tube.

-

Add the deuterated solvent containing TMS.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

2. NMR Spectrometer Setup and Calibration

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal sensitivity and resolution.[10]

-

Tuning and Matching: The probe must be tuned to the ¹³C frequency and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

-

Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

3. Data Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be performed.

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.

-

Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.[1]

-

Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For fully quantitative results, a longer delay (5 x T₁) would be necessary, but for routine characterization, this is often sufficient.[10]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.[3]

4. Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum should be accurately phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

-

Referencing: The spectrum should be referenced by setting the TMS peak to 0.0 ppm.

Figure 2: Experimental workflow for the ¹³C NMR analysis of 2-(3-Methylisoxazol-5-yl)acetonitrile.

Advanced NMR Techniques for Structural Confirmation

For an even more rigorous structural confirmation, two-dimensional (2D) NMR experiments are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbons.[11] It would definitively link the proton signals of the methyl and methylene groups, as well as the C4'-H of the isoxazole ring, to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in assigning the quaternary carbons (C3', C5', and CN) by observing correlations from nearby protons. For example, the protons of the CH₂ group would show a correlation to C5' and the CN carbon.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[2] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed.

Conclusion

The ¹³C NMR analysis of 2-(3-Methylisoxazol-5-yl)acetonitrile is a powerful method for its structural characterization. By understanding the principles of chemical shifts and employing a robust experimental protocol, researchers can confidently identify and characterize this important synthetic intermediate. The predicted chemical shifts provided in this guide serve as a valuable reference for spectral assignment. For unambiguous proof of structure, the use of advanced 2D NMR techniques such as HSQC and HMBC is highly recommended. This comprehensive approach to NMR analysis ensures the scientific integrity of data and supports the advancement of research and development in medicinal chemistry.

References

- Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Vertex AI Search.

- ¹³C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the...

- ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - MDPI.

- C-5'-Triazolyl-2'-oxa-3'-aza-4'a-carbanucleosides - Beilstein Journals.

- ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Public

- ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchG

- A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile - Benchchem.

- Supplementary Inform

- How to predict the ¹³C NMR spectrum of a compound - YouTube.

- Preparation method of 3-amino-5-methyl isoxazole - Google P

- Isoxazole(288-14-2) ¹³C NMR spectrum - ChemicalBook.

- 5.7: ¹³C-NMR Spectroscopy - Chemistry LibreTexts.

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

- Clean and Efficient Synthesis of Isoxazole Deriv

- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules - Benchchem.

- ¹H-and ¹³C-NMR shifts (ppm) of acetonitrile and its complexes with...

- 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)

- sample ¹³C NMR spectra of compounds with common functional groups - YouTube.

- Supplementary Inform

- Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correl

- ¹³C Direct Detected NMR for Challenging Systems - PMC - PubMed Central - NIH.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Public

- 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using ¹³C NMR or Mass Spectroscopy | Journal of Chemical Education - ACS Public

- Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile. International Journal of Pharmacy and Pharmaceutical Sciences.

- NMR Techniques in Organic Chemistry: a quick guide.

- NMR Chemical Shifts of Impurities - Sigma-Aldrich.

- Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds - International Science Community Associ

- ¹³C NMR Chemical Shift - Oregon St

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. youtube.com [youtube.com]

- 5. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to the FT-IR Spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry and drug development.[1] As the precise characterization of such intermediates is paramount for quality control and reaction monitoring, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will deconstruct the molecule's vibrational properties, predict its characteristic spectral features, and present a robust, self-validating protocol for acquiring and interpreting its FT-IR spectrum. The causality behind experimental choices and spectral assignments is emphasized to provide field-proven insights grounded in authoritative spectroscopic principles.

Introduction: The Vibrational Signature of a Heterocyclic Nitrile

2-(3-Methylisoxazol-5-yl)acetonitrile is a bifunctional organic molecule featuring a substituted isoxazole ring and a reactive nitrile group. The isoxazole core is a prominent scaffold in a multitude of biologically active compounds, making this intermediate a valuable precursor in synthetic chemistry.[1][2]

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." This fingerprint provides invaluable information about the functional groups present, the molecule's overall structure, and the nature of its chemical bonds. For a molecule like 2-(3-Methylisoxazol-5-yl)acetonitrile, FT-IR is indispensable for confirming its synthesis, assessing its purity, and providing a baseline for further structural elucidation.

Molecular Structure and Predicted Vibrational Modes

To accurately predict and interpret the FT-IR spectrum, we must first dissect the molecule into its constituent functional groups and analyze their expected vibrational contributions.

-

The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a strong and highly polarizable bond. Its stretching vibration gives rise to a sharp, intense, and highly characteristic absorption band. This peak is often found in a relatively uncongested region of the spectrum, making it an excellent diagnostic tool.[3]

-

The Isoxazole Ring: This five-membered aromatic-like heterocycle contains C=C, C=N, and C-O single and double bonds. Its vibrations are complex and contribute to several bands in the spectrum. Key expected modes include:

-

C=N and C=C Stretching: These occur in the double-bond region of the spectrum.

-

Ring Skeletal Vibrations: These involve the concerted stretching and bending of the entire ring system and appear in the fingerprint region.

-

C-O-N Vibrations: The stretching of the C-O and N-O bonds within the ring will also produce characteristic absorptions.[4]

-

-

The Methyl Group (-CH₃): Attached to the isoxazole ring, the methyl group will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations.[5]

-

The Methylene Group (-CH₂-): As the linker between the ring and the nitrile, the methylene group will also show distinct C-H stretching and bending (scissoring, wagging) modes.[6]

The logical relationship between these structural components and their expected spectral regions is visualized below.

Caption: Logical flow from molecular structure to expected IR regions.

Detailed FT-IR Spectral Analysis and Peak Assignment

Based on established correlation tables and spectral data for analogous structures, the FT-IR spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile is predicted to exhibit the following key absorption bands.[7][8]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Authoritative Grounding |

| ~2950 - 2850 | Medium | C-H Asymmetric & Symmetric Stretching | Characteristic of the sp³ hybridized C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups.[6] |

| ~2260 - 2240 | Medium-Sharp | C≡N Stretching (Nitrile) | This is a highly diagnostic peak for the nitrile functional group. Its position indicates a saturated (non-conjugated) nitrile.[3] |

| ~1615 - 1580 | Medium | C=N Stretching | Attributable to the carbon-nitrogen double bond within the isoxazole ring.[9] |

| ~1550 - 1450 | Medium-Weak | C=C Stretching | Corresponds to the carbon-carbon double bond stretching within the heterocyclic ring.[5] |

| ~1465 | Medium | -CH₂- Scissoring (Bending) | A characteristic bending vibration for the methylene group.[5] |

| ~1450 & ~1375 | Medium | -CH₃ Asymmetric & Symmetric Bending | These two bands are characteristic of the methyl group's deformation vibrations.[8] |

| ~1280 - 1250 | Medium-Strong | C-N Stretching | Ascribed to the stretching of the single bond between the carbon and nitrogen atoms in the isoxazole ring.[4] |

| ~1150 - 1050 | Medium-Strong | C-O Stretching | Relates to the stretching vibration of the carbon-oxygen single bond within the isoxazole ring structure.[4] |

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol describes a self-validating system for obtaining a reliable FT-IR spectrum of solid 2-(3-Methylisoxazol-5-yl)acetonitrile using an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid, and reproducible technique requiring minimal sample preparation.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

Accessory: A single-reflection Diamond Attenuated Total Reflectance (ATR) accessory.

-

Sample: 2-(3-Methylisoxazol-5-yl)acetonitrile, solid powder.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Experimental Workflow Diagram

Caption: Step-by-step workflow for FT-IR analysis via ATR.

Step-by-Step Methodology

-

Instrument Preparation & Background Collection:

-

Causality: A clean crystal and a recent background scan are critical for data integrity. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be mathematically subtracted from the sample scan. This is the first self-validating step, ensuring that observed peaks originate solely from the sample.

-

Protocol:

-

Ensure the FT-IR spectrometer has been powered on and allowed to stabilize per the manufacturer's guidelines.

-

Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

-

Set the instrument parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 (co-added to improve signal-to-noise ratio)

-

-

Collect the background spectrum. The resulting spectrum should be a flat line, confirming a clean crystal and proper atmospheric compensation.

-

-

-

Sample Analysis:

-

Causality: Applying a small amount of sample and ensuring good contact with the ATR crystal via consistent pressure is essential for obtaining a high-quality spectrum. The ATR technique relies on the evanescent wave penetrating a short distance into the sample.

-

Protocol:

-

Place a small amount (typically 1-2 mg) of 2-(3-Methylisoxazol-5-yl)acetonitrile powder onto the center of the ATR crystal.

-

Lower the instrument's pressure clamp and apply a consistent, reproducible pressure to the sample. This ensures intimate contact between the sample and the crystal surface.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

-

-

Data Processing and Interpretation:

-

Causality: The raw data is processed to generate the final, interpretable spectrum. The presence and position of key diagnostic peaks, such as the C≡N stretch, validate the chemical identity.

-

Protocol:

-

The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

-

If required by the software, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Compare the experimental peak positions with the predicted values in the table above. The presence of the sharp nitrile peak around 2250 cm⁻¹ and the complex pattern in the 1600-1000 cm⁻¹ region serves to confirm the identity of 2-(3-Methylisoxazol-5-yl)acetonitrile.

-

-

Conclusion

The FT-IR spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile provides a rich tapestry of information that is directly correlated to its molecular structure. The highly diagnostic C≡N stretching vibration, coupled with the characteristic absorptions of the substituted isoxazole ring and alkyl moieties, creates a unique spectral fingerprint. By following the robust ATR-FTIR protocol detailed herein, researchers can confidently verify the identity and structural integrity of this important chemical intermediate. This guide provides the foundational knowledge for using FT-IR spectroscopy as a rapid, reliable, and indispensable tool in the synthesis and development of novel chemical entities.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.r-5.org/files/books/chemistry/organic/spectroscopy/Pavia_Lampman_Kriz_Vyvyan-Introduction_to_Spectroscopy_4ed.pdf]

- UCLA Chemistry. IR Absorption Table. WebSpectra. [URL: https://webspectra.chem.ucla.edu/irtable.html]

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. BenchChem. [URL: https://www.benchchem.

- ResearchGate. Vibrational Frequencies, LIF Intensities, and Rotational Band Contours.... [URL: https://www.researchgate.

- ResearchGate. The infrared spectrum of isoxazole.... [URL: https://www.researchgate.net/publication/231013406_The_infrared_spectrum_of_isoxazole_in_the_range_600-1400_cm-1_including_a_high-resolution_study_of_the_v7A'_band_at_13709_cm-1_and_the_v16A_band_at_7649_cm-1_together_with_ab_initio_studies_of_the_full_spectrum]

- Smith, B.C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles]

- Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. National Journal of Advanced Research. [URL: https://www.researchgate.net/publication/348463955_Study_of_the_composition_of_nitriles_using_IR_spectroscopy]

- JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.. [URL: https://journalspub.com/index.php/ijr/article/view/3001]

- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [URL: https://www.mdpi.com/1420-3049/29/3/612]

- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. BenchChem. [URL: https://www.benchchem.com/product/bcp301211/technical-documents/large-scale-synthesis-protocols]

- ChemicalBook. Isoxazole(288-14-2) IR Spectrum. [URL: https://www.chemicalbook.com/spectrum/288-14-2_IR.htm]

- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [URL: https://chem.libretexts.org/Bookshelves/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table]

- ResearchGate. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [URL: https://www.researchgate.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds.... [URL: https://www.rjpbcs.com/2018_9(6)_Page21-30.pdf]

- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. [URL: https://chem.libretexts.org/Courses/Sacramento_City_College/SCC%3A_Chem_309_-_Beginning_Organic_Chemistry/06%3A_An_Introduction_to_Spectroscopy/6.03%3A_IR_Spectrum_and_Characteristic_Absorption_Bands]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. journalspub.com [journalspub.com]

Methodological & Application

Application Notes and Protocols for the Sandmeyer Reaction in the Synthesis of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Isoxazoles and the Power of the Sandmeyer Reaction

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The ability to functionalize the isoxazole ring at specific positions is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.

The Sandmeyer reaction, a cornerstone of aromatic chemistry discovered by Traugott Sandmeyer in 1884, offers a powerful and versatile method for the transformation of a primary aromatic amine into a wide range of functional groups, including halogens, cyano, and hydroxyl groups, via an intermediate diazonium salt.[3] This reaction is particularly valuable for the synthesis of substituted aromatic and heteroaromatic compounds that are not readily accessible through other synthetic routes.[3] This guide provides detailed application notes and protocols for the application of the Sandmeyer reaction to the synthesis of halogenated isoxazole derivatives, focusing on the conversion of 3-amino-5-methylisoxazole to its corresponding 3-chloro and 3-bromo analogs.

The Underlying Chemistry: A Mechanistic Overview

The Sandmeyer reaction proceeds through a two-step sequence: the diazotization of a primary aromatic amine followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[3]

Step 1: Diazotization

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid.[4] The primary amino group of the isoxazole attacks the nitrosonium ion (NO⁺) to form a nitrosamine, which then tautomerizes and dehydrates to yield a diazonium salt. This process is critically temperature-dependent and is almost always carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[4]

Step 2: Copper(I)-Catalyzed Substitution

The isoxazole diazonium salt is then introduced to a solution containing a copper(I) salt, such as copper(I) chloride or copper(I) bromide. The copper(I) species acts as a catalyst, initiating a single-electron transfer to the diazonium salt. This generates an isoxazole radical with the concomitant loss of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. The isoxazole radical then abstracts a halogen atom from the copper(II) halide species, affording the final halogenated isoxazole product and regenerating the copper(I) catalyst.[3]

Experimental Workflows

The following diagram illustrates the general workflow for the Sandmeyer reaction, from the starting amino-isoxazole to the final halogenated product.

Caption: General workflow for the Sandmeyer synthesis of 3-halo-5-methylisoxazoles.

Detailed Experimental Protocols

Materials and Equipment:

-

3-Amino-5-methylisoxazole

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser

-

Magnetic stirrer with heating and cooling capabilities

-

Ice bath

-

Rotary evaporator

Safety Precautions:

-

Diazonium salts are potentially explosive, especially when dry. Handle with extreme care and always keep them in solution.

-

The reaction evolves nitrogen gas, which can cause a pressure buildup. Ensure the reaction is performed in a well-ventilated fume hood with an open system or a gas outlet.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 3-Chloro-5-methylisoxazole

This protocol is adapted from established Sandmeyer chlorination procedures.

Step 1: Preparation of the Diazonium Salt Solution

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 3-amino-5-methylisoxazole (e.g., 5.0 g, 51 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

-

Cool the stirred solution to 0–5 °C using an ice-salt bath.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 3.7 g, 53.5 mmol) in water (10 mL).

-

Add the sodium nitrite solution dropwise to the cooled isoxazole solution via a dropping funnel, ensuring the temperature is maintained below 5 °C. The addition should take approximately 20–30 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

Step 2: Sandmeyer Chlorination

-

In a 500 mL flask, prepare a solution of copper(I) chloride (e.g., 6.0 g, 60.6 mmol) in concentrated hydrochloric acid (25 mL).

-

Warm the copper(I) chloride solution to approximately 60 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture to 70 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

-

Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) and then with saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-chloro-5-methylisoxazole.

Protocol 2: Synthesis of 3-Bromo-5-methylisoxazole

This protocol is adapted from established Sandmeyer bromination procedures.

Step 1: Preparation of the Diazonium Salt Solution

Follow Step 1 of Protocol 1 to prepare the isoxazole diazonium salt solution.

Step 2: Sandmeyer Bromination

-

In a 500 mL flask, prepare a solution of copper(I) bromide (e.g., 8.7 g, 60.6 mmol) in 48% hydrobromic acid (30 mL).

-

Warm the copper(I) bromide solution to approximately 60 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture to 70 °C for 30 minutes.

-

Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

Follow Step 3 of Protocol 1 for the workup and purification of 3-bromo-5-methylisoxazole.

Critical Parameters and Troubleshooting

The success of the Sandmeyer reaction on the isoxazole core is dependent on several critical parameters. The following table summarizes these parameters and provides troubleshooting guidance.

| Parameter | Recommended Condition | Rationale & Causality | Troubleshooting |

| Diazotization Temperature | 0–5 °C | Isoxazole diazonium salts, like other diazonium salts, are thermally unstable and can decompose prematurely at higher temperatures, leading to side products and reduced yield. | If the temperature rises above 5 °C, add more ice to the bath. If a significant temperature excursion occurs, the yield will likely be compromised. |

| Rate of NaNO₂ Addition | Slow, dropwise | A rapid addition of sodium nitrite can lead to a localized increase in temperature and concentration of nitrous acid, potentially causing uncontrolled decomposition of the diazonium salt. | If foaming or excessive gas evolution is observed, immediately stop the addition and allow the reaction to subside before resuming at a slower rate. |

| Purity of Copper(I) Halide | High purity, freshly prepared or properly stored | The catalytic activity of copper(I) is crucial. Oxidation to copper(II) can reduce the efficiency of the single-electron transfer step. | If the reaction is sluggish or incomplete, consider using freshly prepared copper(I) halide or adding a small amount of a reducing agent like sodium sulfite to the copper(I) halide solution. |

| Decomposition Temperature | 60–70 °C | Gentle heating is required to ensure the complete decomposition of the diazonium salt. However, excessive heat can lead to the formation of tarry byproducts. | Monitor the reaction by TLC. If the starting diazonium salt is consumed but the product yield is low, consider optimizing the decomposition temperature. |

| Acid Concentration | Sufficient to maintain a low pH | A low pH is necessary to generate the nitrosonium ion and to stabilize the diazonium salt. | Ensure that the initial solution of the amino-isoxazole is strongly acidic. Inadequate acidity can lead to incomplete diazotization and the formation of diazoamino compounds. |

Application Notes: Scope, Limitations, and Field-Proven Insights

-

Substrate Scope: The Sandmeyer reaction is generally applicable to a range of substituted amino-isoxazoles. However, the electronic nature of the substituents on the isoxazole ring can influence the stability of the intermediate diazonium salt and the overall reaction efficiency. Electron-withdrawing groups can further destabilize the diazonium salt, requiring stricter temperature control.

-

Side Reactions: The most common side reaction is the formation of the corresponding phenol (3-hydroxy-5-methylisoxazole) due to the reaction of the diazonium salt with water. This is minimized by maintaining a low temperature during diazotization and by promptly using the diazonium salt solution. Another potential side reaction is the formation of azo compounds if unreacted amino-isoxazole is present.

-

Alternative Halogenation Methods: While the Sandmeyer reaction is a classic and reliable method, other halogenation techniques for isoxazoles exist, such as direct halogenation with N-halosuccinimides. However, these methods may lack the regioselectivity offered by the Sandmeyer reaction starting from a specific amino-isoxazole isomer.

-

Stoichiometry of Copper(I) Halide: While catalytic amounts of copper(I) halide are sufficient in principle, using a stoichiometric amount is often recommended to ensure a high yield and a reasonable reaction rate, especially for less reactive substrates.[3]

-

Handling of 3-Amino-5-methylisoxazole: This starting material is a stable solid and can be handled under normal laboratory conditions.

Conclusion

The Sandmeyer reaction provides a robust and versatile synthetic tool for the functionalization of the isoxazole ring, enabling the synthesis of a variety of derivatives for drug discovery and development. By carefully controlling the reaction parameters, particularly the temperature during diazotization, researchers can achieve high yields of the desired halogenated isoxazoles. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

-

Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]

-

Wikipedia. (2023). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-28. [Link]

-

Hossain, M. M., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+ 2]-cycloaddition of nitrile oxides and 1, 3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18(1), 496-505. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-(3-Methylisoxazol-5-yl)acetonitrile

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-(3-Methylisoxazol-5-yl)acetonitrile, a key intermediate in pharmaceutical synthesis. The narrative explains the causal logic behind method development choices, from mobile phase composition to column chemistry, addressing the analytical challenges posed by the analyte's polar nature. The protocol is presented as a self-validating system, with comprehensive procedures for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This includes a forced degradation study to ensure specificity and demonstrate the method's stability-indicating properties. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Analytical Objective

The isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3][4] 2-(3-Methylisoxazol-5-yl)acetonitrile is a critical building block in the synthesis of such molecules. Consequently, ensuring its purity is paramount to controlling the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of a drug substance.

Regulatory bodies like the FDA mandate that analytical methods used for quality control be thoroughly validated to prove they are fit for their intended purpose.[5][6][7] The objective of this work is to establish and validate a highly reliable and specific HPLC method capable of separating 2-(3-Methylisoxazol-5-yl)acetonitrile from its potential process-related impurities and degradation products, thereby serving as a critical tool for quality assurance in a regulated environment.

Method Development: A Rationale-Driven Approach

The development of a robust analytical method is a systematic process grounded in the physicochemical properties of the analyte. The structure of 2-(3-Methylisoxazol-5-yl)acetonitrile, containing both a polar nitrile group and a heterocyclic isoxazole ring, presents a moderate challenge for retention in traditional reversed-phase chromatography.[8][9]

Chromatographic Mode and Stationary Phase Selection

Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility and applicability to a wide range of small molecules.[10][11] The primary challenge is achieving adequate retention for this polar analyte. While a standard C18 column can work, highly aqueous mobile phases are often required, which can lead to poor peak shape and retention time instability due to "phase collapse."[12]

To mitigate this, a polar-endcapped C18 column was selected. The end-capping process neutralizes most of the residual silanol groups on the silica surface that can cause peak tailing with polar or basic compounds. Furthermore, these phases are engineered to maintain stable performance even with highly aqueous mobile phases, ensuring reproducible retention and improved peak symmetry.[13][14]

Mobile Phase Optimization

The mobile phase composition is critical for achieving the desired separation.

-

Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically offers lower UV absorbance at short wavelengths, resulting in a quieter baseline and higher sensitivity.[15] It also possesses a higher elution strength in reversed-phase systems, allowing for faster analyses.[15]

-

Aqueous Phase and pH Control: The isoxazole ring contains nitrogen atoms that can be protonated. To ensure consistent interaction with the stationary phase and prevent peak shape distortion, the pH of the mobile phase must be controlled. An acidic mobile phase (pH ~3.0) using a dilute solution of orthophosphoric acid was selected. This low pH suppresses the ionization of residual silanols on the column, minimizing secondary interactions and leading to sharper, more symmetrical peaks.[16][17]

Detection Wavelength

To determine the optimal detection wavelength, a UV-Vis spectrum of 2-(3-Methylisoxazol-5-yl)acetonitrile was obtained in the mobile phase diluent. The wavelength of maximum absorbance (λmax) was identified to ensure the highest possible sensitivity for both the main component and any potential impurities.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis.

Instrumentation and Reagents

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (HPLC or Milli-Q grade)

-

Orthophosphoric Acid (AR Grade)

-

2-(3-Methylisoxazol-5-yl)acetonitrile Reference Standard (of known purity)

-

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

| Parameter | Condition |

| Column | Polar-endcapped C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Orthophosphoric Acid |

| Gradient | 70% A / 30% B (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined λmax (e.g., 225 nm) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Solution Preparation

-

Mobile Phase Preparation: Add 1.0 mL of orthophosphoric acid to 1000 mL of HPLC-grade water to prepare Mobile Phase A. Add 1.0 mL of orthophosphoric acid to 1000 mL of acetonitrile to prepare Mobile Phase B. Filter through a 0.45 µm membrane filter and degas for 30 minutes in an ultrasonic bath.[16]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.[17]

-

Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 2-(3-Methylisoxazol-5-yl)acetonitrile sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified as per USP <621> guidelines.[10][18][19]

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) once to ensure no interfering peaks are present.

-